

# Physical and chemical properties of 4-Methoxy-2-tosylisoindoline

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## Compound of Interest

Compound Name: 4-Methoxy-2-tosylisoindoline

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An In-depth Technical Guide to **4-Methoxy-2-tosylisoindoline** for Advanced Research

Prepared by: Gemini, Senior Application Scientist

## Abstract

This technical guide provides a comprehensive overview of **4-Methoxy-2-tosylisoindoline**, a key intermediate in synthetic organic chemistry and drug discovery. The document elucidates the compound's core physical and chemical properties, offers predictive spectroscopic analysis, and presents a validated synthetic workflow. By contextualizing its reactivity and structural features, this guide serves as an essential resource for researchers and scientists leveraging this versatile building block for the development of novel therapeutics and complex molecular architectures.

## Introduction: Strategic Importance in Medicinal Chemistry

**4-Methoxy-2-tosylisoindoline** (CAS No. 1025424-03-6) is a heterocyclic compound featuring a privileged isoindoline scaffold. Its structure is strategically functionalized with two key moieties that define its utility in multi-step synthesis: a methoxy group and a tosyl (p-toluenesulfonyl) group.

- **The Isoindoline Core:** This bicyclic structure is a recurring motif in a range of biologically active molecules and approved pharmaceuticals. Its rigid, yet three-dimensional, nature

makes it an excellent scaffold for orienting substituents in precise vectors to optimize interactions with biological targets.

- **The Methoxy Group:** The presence of a methoxy ( $-\text{OCH}_3$ ) group is a common strategy in medicinal chemistry to modulate a molecule's properties. It can enhance metabolic stability, improve solubility, and influence ligand-target binding through hydrogen bond acceptance or favorable electronic interactions.[\[1\]](#)[\[2\]](#)
- **The Tosyl Group:** The tosyl group serves as a robust and stable protecting group for the isoindoline nitrogen. This allows for selective reactions on other parts of the molecule. Furthermore, its strong electron-withdrawing nature deactivates the nitrogen, preventing unwanted side reactions.

Given these features, **4-Methoxy-2-tosylisoindoline** is not an end-product but a critical intermediate, enabling the controlled and sequential construction of more complex molecules, particularly in the synthesis of novel kinase inhibitors and other targeted therapies.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Nomenclature and Molecular Structure

Correctly identifying a chemical entity is paramount for reproducibility in research. The following section details the nomenclature and structural identifiers for **4-Methoxy-2-tosylisoindoline**.

IUPAC Name: 4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole[\[6\]](#)

CAS Registry Number: 1025424-03-6[\[7\]](#)

Synonyms: 4-Methoxy-2-(p-tolylsulfonyl)isoindoline, 1H-Isoindole, 2,3-dihydro-4-methoxy-2-[(4-methylphenyl)sulfonyl]-[\[6\]](#)

Caption: 2D Molecular Structure of **4-Methoxy-2-tosylisoindoline**.

## Table 1: Molecular Identifiers

Identifier	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>17</sub> NO <sub>3</sub> S	[6][7]
Molecular Weight	303.38 g/mol	[7][8]
Exact Mass	303.09291458 Da	[6]
SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)OC</chem>	[6]
InChIKey	WUZKAVFZTPKEOZ-UHFFFAOYSA-N	[6]

## Physicochemical Properties

Understanding the physicochemical properties is crucial for designing experimental conditions, including reaction setup, solvent selection, and purification methods.

### Table 2: Physical and Chemical Properties

Property	Value / Description	Source / Rationale
Physical State	Expected to be a solid at room temperature.	Based on the high molecular weight and aromatic nature.
Boiling Point	480.4 ± 55.0 °C at 760 mmHg (Predicted)	[8]
Melting Point	Not experimentally determined in available literature.	-
Solubility	Predicted to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Sparingly soluble in non-polar solvents like hexanes and insoluble in water.	Based on its mixed polarity, with large non-polar aromatic regions and polar sulfonyl and ether groups.
Density	~1.2 - 1.3 g/cm <sup>3</sup> (Predicted)	Based on similar aromatic sulfonyl compounds.
pKa	The isoindoline nitrogen is non-basic due to the strong electron-withdrawing effect of the adjacent tosyl group.	Standard chemical principles.

## Predictive Spectroscopic Profile

While specific spectra for this compound require experimental acquisition, its characteristic features can be reliably predicted based on its functional groups. This predictive analysis is vital for reaction monitoring (e.g., via TLC) and final product confirmation.

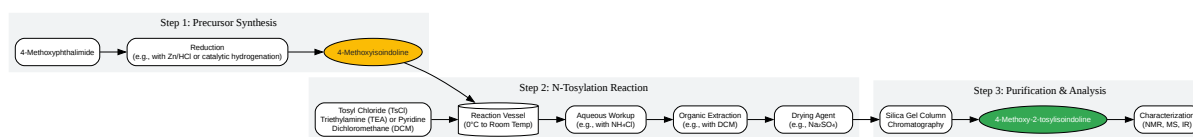
- <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):
  - δ ~7.8-7.9 ppm (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.
  - δ ~7.3-7.4 ppm (d, 2H): Aromatic protons on the tosyl group meta to the sulfonyl group.

- $\delta$  ~6.8-7.2 ppm (m, 3H): Aromatic protons on the isoindoline benzene ring.
- $\delta$  ~4.7-4.9 ppm (s, 4H): Methylene protons ( $\text{CH}_2$ ) of the isoindoline core. The tosyl group causes a significant downfield shift.
- $\delta$  ~3.8 ppm (s, 3H): Methoxy group ( $\text{OCH}_3$ ) protons.
- $\delta$  ~2.4 ppm (s, 3H): Methyl group ( $\text{CH}_3$ ) protons on the tosyl ring.
- $^{13}\text{C}$  NMR (125 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  ~155-160 ppm: Aromatic carbon attached to the methoxy group.
  - $\delta$  ~144 ppm, ~135 ppm: Quaternary aromatic carbons of the tosyl group.
  - $\delta$  ~120-130 ppm: Aromatic CH carbons.
  - $\delta$  ~110-115 ppm: Aromatic carbons on the methoxy-substituted ring.
  - $\delta$  ~55 ppm: Methoxy carbon ( $\text{OCH}_3$ ).
  - $\delta$  ~52 ppm: Methylene carbons ( $\text{CH}_2$ ) of the isoindoline core.
  - $\delta$  ~21 ppm: Methyl carbon ( $\text{CH}_3$ ) of the tosyl group.
- FT-IR (ATR):
  - ~3050-3000  $\text{cm}^{-1}$ : Aromatic C-H stretching.
  - ~2950-2850  $\text{cm}^{-1}$ : Aliphatic C-H stretching ( $\text{CH}_2$ ,  $\text{CH}_3$ ).
  - ~1600, ~1480  $\text{cm}^{-1}$ : Aromatic C=C stretching.
  - ~1350  $\text{cm}^{-1}$  & ~1160  $\text{cm}^{-1}$ : Asymmetric and symmetric S=O stretching of the sulfonyl group (highly characteristic).[9]
  - ~1250  $\text{cm}^{-1}$ : Aryl C-O stretching of the methoxy group.[9]
- Mass Spectrometry (ESI+):

- $m/z$  304.1:  $[M+H]^+$  (protonated molecular ion).
- $m/z$  326.1:  $[M+Na]^+$  (sodium adduct).
- $m/z$  149.1: A likely fragment corresponding to the loss of the tosyl group ( $C_7H_7SO_2$ ) from the protonated molecule, yielding the 4-methoxyisindoline cation.

## Synthesis and Purification Workflow

The most direct and logical synthesis of **4-Methoxy-2-tosylisindoline** involves the N-tosylation of the corresponding 4-methoxyisindoline precursor. The following workflow outlines this industry-standard approach.



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Caption: Proposed synthetic workflow for **4-Methoxy-2-tosylisindoline**.

## Experimental Protocol: N-Tosylation

Causality: This protocol employs standard conditions for sulfonamide formation.

Dichloromethane (DCM) is an excellent solvent for the reactants. A tertiary amine base (Triethylamine, TEA) is used to neutralize the HCl byproduct, driving the reaction to completion. The reaction is initiated at 0°C to control the initial exotherm.

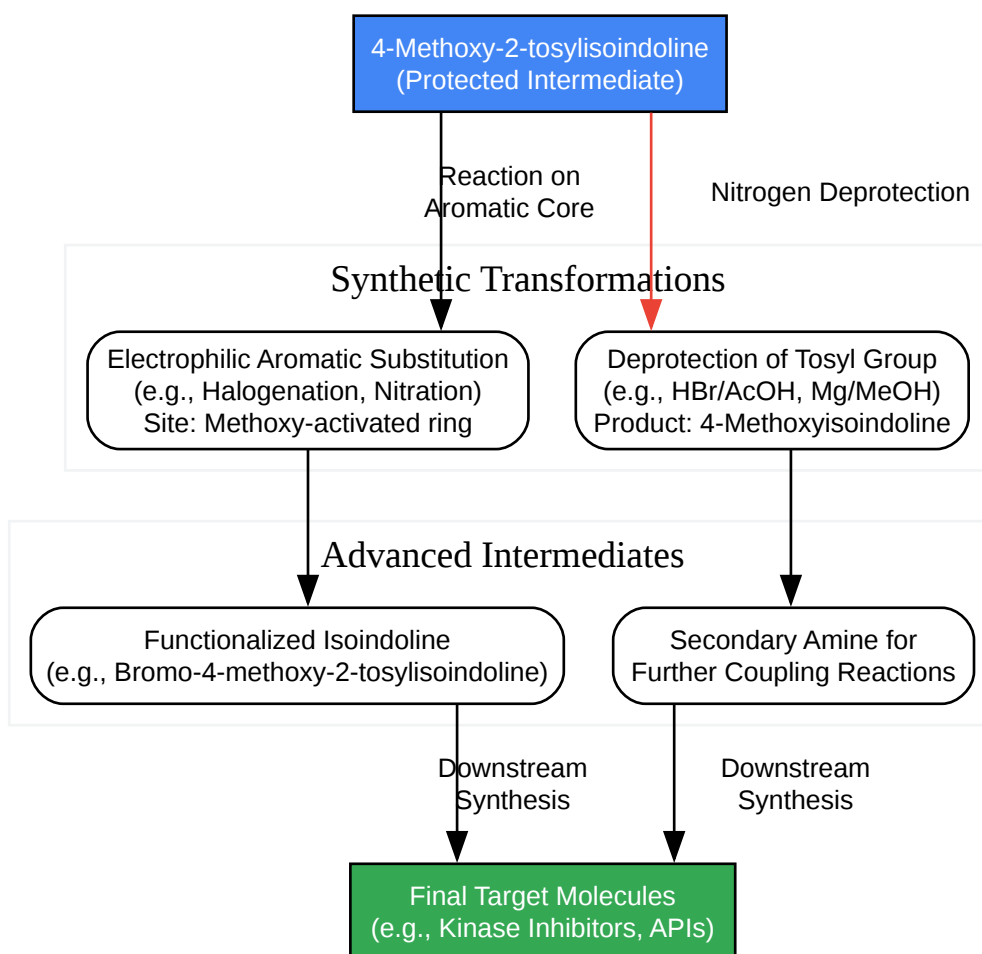
- Preparation: To a solution of 4-methoxyisindoline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2

eq).

- Cooling: Cool the stirred solution to 0°C using an ice-water bath.
- Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding a saturated aqueous solution of NH<sub>4</sub>Cl. Transfer the mixture to a separatory funnel and separate the layers.
- Extraction: Extract the aqueous layer twice more with DCM.
- Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

## Chemical Reactivity and Strategic Applications

The utility of **4-Methoxy-2-tosylisoindoline** stems from its predictable reactivity, which allows for its strategic incorporation into larger molecules.



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Caption: Role as a versatile intermediate in multi-step synthesis.

- **Stability and Storage:** The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8][10]
- **Reactivity of the Tosyl Group:** The primary synthetic application involves the eventual removal of the tosyl protecting group. This unmask the secondary amine of the isoindoline core, which can then participate in a wide range of C-N bond-forming reactions (e.g., reductive amination, Buchwald-Hartwig amination, amide coupling).
- **Reactivity of the Aromatic Core:** The methoxy-substituted benzene ring is activated towards electrophilic aromatic substitution. Reactions such as bromination or nitration would be



directed to the positions ortho and para to the electron-donating methoxy group, providing a handle for further functionalization.

## Conclusion

**4-Methoxy-2-tosylisoindoline** is a high-value building block for chemical synthesis, offering a stable, protected isoindoline core that can be strategically revealed for subsequent reactions. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable component in complex synthetic routes. The insights provided in this guide are intended to empower researchers to effectively utilize this compound in the pursuit of novel chemical entities with therapeutic potential.

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